molecular formula C9H11NO4 B14339290 2-Propenoic acid, 2-cyano-, 2-ethoxy-1-methyl-2-oxoethyl ester CAS No. 96123-47-6

2-Propenoic acid, 2-cyano-, 2-ethoxy-1-methyl-2-oxoethyl ester

Katalognummer: B14339290
CAS-Nummer: 96123-47-6
Molekulargewicht: 197.19 g/mol
InChI-Schlüssel: NHJMHNGXLFJKKJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Propenoic acid, 2-cyano-, 2-ethoxy-1-methyl-2-oxoethyl ester is a chemical compound with the molecular formula C₁₀H₁₃NO₄. It is known for its applications in various fields including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyano group, an ethoxy group, and an oxoethyl ester group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Propenoic acid, 2-cyano-, 2-ethoxy-1-methyl-2-oxoethyl ester typically involves the reaction of ethyl 2-cyanoacetate with formaldehyde, followed by thermal decomposition of the resulting polymer . This method ensures the formation of the desired ester with high purity and yield.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions under controlled conditions to ensure consistency and quality. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Propenoic acid, 2-cyano-, 2-ethoxy-1-methyl-2-oxoethyl ester undergoes various chemical reactions including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under specific conditions such as acidic or basic environments.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Wissenschaftliche Forschungsanwendungen

2-Propenoic acid, 2-cyano-, 2-ethoxy-1-methyl-2-oxoethyl ester has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Propenoic acid, 2-cyano-, 2-ethoxy-1-methyl-2-oxoethyl ester involves its ability to undergo polymerization reactions. The presence of the cyano group and the ethoxy group allows it to form strong bonds with other molecules, leading to the formation of polymers with specific properties. The molecular targets and pathways involved in these reactions depend on the specific application and the conditions under which the reactions occur .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-Propenoic acid, 2-cyano-, 2-ethoxy-1-methyl-2-oxoethyl ester is unique due to its specific combination of functional groups, which allows it to undergo a wide range of chemical reactions and form polymers with unique properties. This makes it highly versatile and valuable in various scientific and industrial applications.

Eigenschaften

CAS-Nummer

96123-47-6

Molekularformel

C9H11NO4

Molekulargewicht

197.19 g/mol

IUPAC-Name

(1-ethoxy-1-oxopropan-2-yl) 2-cyanoprop-2-enoate

InChI

InChI=1S/C9H11NO4/c1-4-13-9(12)7(3)14-8(11)6(2)5-10/h7H,2,4H2,1,3H3

InChI-Schlüssel

NHJMHNGXLFJKKJ-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(C)OC(=O)C(=C)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.